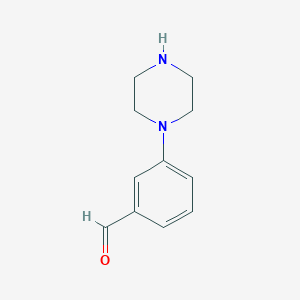

1-(3-Formylphenyl)piperazine

Description

Strategic Positioning of 1-(3-Formylphenyl)piperazine as a Synthetic Intermediate

This compound, with the chemical formula C11H14N2O, is a bifunctional organic compound. uni.lu Its strategic value in organic synthesis stems from the orthogonal reactivity of its two key functional groups: the formyl (aldehyde) group on the phenyl ring and the secondary amine within the piperazine (B1678402) moiety. The aldehyde group is a versatile handle for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. smolecule.com

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, provides another site for synthetic elaboration. wikipedia.org The secondary amine is nucleophilic and can readily undergo reactions like N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse substituents. wikipedia.org This dual reactivity allows chemists to selectively modify one part of the molecule while leaving the other intact for subsequent transformations, a crucial aspect of efficient and controlled synthesis.

Overview of Multifunctional Building Blocks in Complex Molecule Synthesis

The efficient construction of complex molecules is a central goal of modern organic synthesis. boronmolecular.com Multifunctional building blocks are small, structurally defined molecules that possess multiple reactive sites or functional groups. boronmolecular.comresearchgate.net These building blocks are instrumental in streamlining synthetic routes by reducing the number of steps required to assemble a target molecule. illinois.edu By incorporating several key structural features into a single starting material, chemists can rapidly generate molecular diversity and access a wide range of complex architectures. boronmolecular.comnih.gov

The use of such building blocks is a cornerstone of several modern synthetic strategies, including diversity-oriented synthesis and fragment-based drug discovery. nih.govrsc.org These approaches rely on the ability to systematically and efficiently combine a variety of building blocks to create large libraries of compounds for biological screening. nih.gov The careful selection and design of multifunctional building blocks are therefore critical for the successful exploration of chemical space and the discovery of new bioactive molecules. nih.gov

Historical Context of Piperazine and Formylphenyl Moieties in Chemical Scaffolds

Both the piperazine and formylphenyl moieties have a rich history in the development of chemical scaffolds with significant biological and material applications.

The piperazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. sigmaaldrich.com Its origins in pharmacology date back to its use as an anthelmintic agent in the 1950s. researchgate.net Since then, the piperazine core has been incorporated into a vast number of drugs spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netontosight.ai The popularity of the piperazine ring is attributed to its favorable physicochemical properties, such as its ability to improve the aqueous solubility and pharmacokinetic profile of a drug molecule. tandfonline.com

The formylphenyl group, essentially a benzaldehyde (B42025) derivative, has been a fundamental building block since the early days of synthetic organic chemistry. The aldehyde functionality is a key reactive group that has been utilized in countless named reactions to construct more complex carbon skeletons. Historically, substituted benzaldehydes have been crucial intermediates in the synthesis of dyes, fragrances, and pharmaceuticals. For instance, the Vilsmeier-Haack reaction provides a classic method for the formylation of aromatic rings, a key step in preparing various formylphenyl derivatives. researchgate.net

Contemporary Significance in Modular Synthesis and Chemical Space Exploration

In the current landscape of chemical research, this compound and similar multifunctional building blocks are of paramount importance for modular synthesis and the exploration of new areas of chemical space.

Modular synthesis is an approach that involves the assembly of complex molecules from pre-synthesized, interchangeable modules or building blocks. illinois.edu The distinct reactive sites on this compound make it an ideal candidate for this strategy. For example, the piperazine nitrogen can be coupled with one set of building blocks, while the formyl group can be reacted with another set, allowing for the rapid generation of a library of diverse compounds with a common core structure. This approach is highly efficient and allows for the systematic variation of different parts of a molecule to optimize its properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-9-10-2-1-3-11(8-10)13-6-4-12-5-7-13/h1-3,8-9,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLIVHYKFDFVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584670 | |

| Record name | 3-(Piperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-56-3 | |

| Record name | 3-(1-Piperazinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Formylphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Formylphenyl Piperazine

Strategic Retrosynthetic Analysis and Precursor Selection

Retrosynthetic analysis is a technique for designing organic syntheses by working backward from the target molecule to identify simple, commercially available starting materials. airitilibrary.comias.ac.in For 1-(3-Formylphenyl)piperazine, this process reveals two primary disconnection points, leading to distinct synthetic strategies. The first involves disconnecting the carbon-nitrogen (C-N) bond between the phenyl ring and the piperazine (B1678402) moiety. The second approach involves disconnecting the carbon-carbon (C-C) bond of the formyl group, implying a late-stage formylation of a phenylpiperazine precursor.

One established method for constructing N-arylpiperazines involves building the piperazine ring onto a pre-existing aniline (B41778) derivative. nih.gov This can be accomplished by reacting an appropriately substituted aniline with a reagent that provides the remaining four carbons and one nitrogen of the piperazine ring, such as bis(2-chloroethyl)amine. nih.gov

Table 1: Aniline-Based Piperazine Ring Formation

| Starting Material | Reagent | Key Transformation | Potential Challenges |

|---|---|---|---|

| 3-Aminobenzaldehyde | Bis(2-chloroethyl)amine | N-Arylation followed by intramolecular cyclization | Reactivity of the formyl group under reaction conditions |

An alternative retrosynthetic strategy involves creating the phenylpiperazine core first and then introducing the formyl group onto the aromatic ring in a subsequent step. The key precursor for this route is 1-phenylpiperazine (B188723). The formylation of 1-phenylpiperazine can be achieved using various established organic reactions.

Classic formylation methods applicable to this synthesis include:

The Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.

The Duff Reaction: This method employs hexamethylenetetramine as the formylating agent in the presence of an acid, usually on highly activated aromatic substrates like phenols.

Gattermann-Koch and Gattermann Reactions: These reactions introduce a formyl group using carbon monoxide and HCl (Gattermann-Koch) or hydrogen cyanide (Gattermann) with a Lewis acid catalyst.

The choice of method depends on the reactivity of the 1-phenylpiperazine ring and the desired regioselectivity. The piperazine group is an activating, ortho-, para-director, which means that formylation would likely occur at the para-position and to a lesser extent, the ortho-position. Achieving selective formylation at the meta-position is challenging and generally not feasible with these electrophilic aromatic substitution methods, making this a less direct route to the desired 3-formyl isomer.

Direct Synthetic Routes and Optimization of Reaction Conditions

Direct synthetic routes focus on coupling a pre-functionalized benzene (B151609) ring with piperazine. These methods are often more convergent and efficient for producing the target molecule with the desired substitution pattern.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. atlanchimpharma.comwiley.com This palladium-catalyzed cross-coupling reaction is a highly effective method for synthesizing N-arylpiperazines. organic-chemistry.org The synthesis of this compound via this route involves the reaction of a 3-halobenzaldehyde (typically 3-bromobenzaldehyde (B42254) or 3-chlorobenzaldehyde) with piperazine.

To prevent the common side reaction of N,N'-diarylation, where both nitrogen atoms of piperazine react, a monosubstituted piperazine is often used. A common strategy is to use N-Boc-piperazine, where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. chemicalbook.com The coupling reaction yields tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate, which is then deprotected under acidic conditions to give the final product. sigmaaldrich.com

Optimization of this reaction involves screening various palladium sources, phosphine (B1218219) ligands, bases, and solvents to maximize the yield and minimize reaction times.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Bromobenzaldehyde | N-Boc-piperazine | Pd₂(dba)₃ / X-Phos | NaOtBu | Toluene | 100 | High |

| 3-Chlorobenzaldehyde | Piperazine | Pd(OAc)₂ / BINAP | KOtBu | Dioxane | 90-110 | Good to High chemicalbook.com |

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming aryl-amine bonds. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism and requires the aromatic ring to be activated by at least one strong electron-withdrawing group positioned ortho or para to a good leaving group (e.g., F, Cl). masterorganicchemistry.com

In the case of synthesizing this compound from a 3-halobenzaldehyde, the formyl group is an electron-withdrawing group, but it is located meta to the halogen leaving group. This meta-positioning does not allow for resonance stabilization of the negatively charged intermediate (the Meisenheimer complex), which is crucial for facilitating the SNAr reaction. chemistrysteps.com Consequently, SNAr is generally not an efficient pathway for this particular substitution pattern under standard conditions. While the reaction can be forced under harsh conditions such as high temperatures and pressures, yields are often low, and palladium-catalyzed methods are typically preferred. atlanchimpharma.com

A final strategy involves synthesizing a phenylpiperazine precursor with a different substituent at the 3-position, which can then be chemically transformed into the required formyl group.

Oxidation of a Benzylic Alcohol: This approach starts with the synthesis of (3-(piperazin-1-yl)phenyl)methanol. This precursor can be prepared, for example, by the Buchwald-Hartwig amination of 3-bromobenzyl alcohol with N-Boc-piperazine, followed by deprotection. The resulting benzylic alcohol can then be selectively oxidized to the aldehyde, this compound. A wide variety of oxidizing agents can be used for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions for a Swern or Dess-Martin oxidation. gordon.edu Catalytic methods using transition metals with oxidants like molecular oxygen or hydrogen peroxide offer greener alternatives. rsc.orgnih.gov Care must be taken to avoid over-oxidation to the carboxylic acid.

Oxidation of a Methyl Group: The precursor for this route is 1-(3-methylphenyl)piperazine. The direct, selective oxidation of a benzylic methyl group to an aldehyde is a challenging transformation that often requires specific reagents to prevent over-oxidation to the corresponding benzoic acid.

Table 3: Precursor Oxidation Strategies

| Precursor | Transformation | Typical Reagents/Conditions | Key Considerations |

|---|---|---|---|

| (3-(Piperazin-1-yl)phenyl)methanol | Oxidation of primary alcohol | MnO₂, PCC, Swern Oxidation, Dess-Martin Periodinane | Potential for over-oxidation to carboxylic acid; piperazine N may require protection. |

Convergent and Divergent Synthetic Approaches to this compound

The construction of this compound can be approached from two distinct strategic standpoints: convergent and divergent synthesis.

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this compound, a common convergent strategy is the coupling of a pre-functionalized phenyl ring with the piperazine moiety. A prominent example of this is the palladium-catalyzed Buchwald-Hartwig amination, where 3-bromobenzaldehyde is coupled with piperazine. wikipedia.orglibretexts.orgnih.gov This approach allows for the rapid assembly of the target molecule from readily available starting materials. Another convergent route involves the reductive amination of 3-formylbenzaldehyde with a large excess of piperazine. nih.govnih.gov

Divergent synthesis , on the other hand, begins with a common core structure that is subsequently modified to create a library of related compounds. In the context of this compound, a divergent approach might start with a functionalized piperazine derivative, which is then subjected to various reactions to introduce the 3-formylphenyl group or modify it. While less common for the direct synthesis of this specific molecule, this strategy is valuable in medicinal chemistry for generating analogues for structure-activity relationship studies. nih.govresearchgate.net

| Synthetic Strategy | Description | Key Reactions | Starting Materials Example |

| Convergent | Two or more fragments are synthesized independently and then joined. | Buchwald-Hartwig amination, Reductive amination | 3-bromobenzaldehyde and piperazine |

| Divergent | A core molecule is progressively modified to create diverse analogues. | N-alkylation, Acylation, etc. on a piperazine core | Functionalized piperazine and a 3-formylphenyl precursor |

Catalytic Transformations in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, with both homogeneous and heterogeneous systems being employed.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for the synthesis of arylpiperazines. The Buchwald-Hartwig amination is a prime example, utilizing soluble palladium complexes with phosphine ligands to catalyze the C-N bond formation between an aryl halide (e.g., 3-bromobenzaldehyde) and piperazine. wikipedia.orglibretexts.org These reactions are known for their high efficiency and broad functional group tolerance. acsgcipr.orgyoutube.com Various palladium precursors and ligands have been developed to optimize the reaction conditions and expand the substrate scope. youtube.com

| Catalyst System | Reactants | Key Features |

| Pd(OAc)₂ / Phosphine Ligand | 3-halobenzaldehyde, Piperazine | High yields, mild reaction conditions, broad functional group tolerance. |

| [Pd₂(dba)₃] / Buchwald Ligand | 3-halobenzaldehyde, Piperazine | High catalytic activity, suitable for challenging substrates. |

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. For the synthesis of piperazine derivatives, metal ions supported on polymeric resins have been shown to be effective. nih.gov For instance, Cu(II) and Ce(III) ions supported on weakly acidic macroporous polyacrylate resins can catalyze the reaction of piperazine with electrophiles. nih.gov The development of robust and recyclable heterogeneous catalysts for the direct arylation of piperazine with 3-halobenzaldehyde is an active area of research aimed at greener production methods. researchgate.net The use of supported metal catalysts simplifies product purification and reduces metal contamination in the final product. nih.gov

| Catalyst Type | Description | Advantages |

| Polymer-supported metal ions (e.g., Cu(II), Ce(III)) | Metal ions immobilized on a solid polymer support. | Easy separation, reusability, reduced metal leaching. nih.gov |

| Silica-supported catalysts | Catalytic species anchored to a silica (B1680970) surface. | High surface area, thermal stability. researchgate.net |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For this compound, this includes the use of safer solvents, minimizing waste, and developing energy-efficient processes.

Performing reactions without a solvent or in the presence of a minimal amount of a recyclable solvent is a key principle of green chemistry. Solvent-free approaches to the synthesis of piperazine derivatives have been reported, often utilizing neat reactants or solid-state reactions. researchgate.net For the synthesis of this compound, a potential solvent-free approach could involve the neat reaction of 3-halobenzaldehyde with an excess of piperazine, where piperazine itself can act as both reactant and solvent. nih.gov This approach, particularly when combined with microwave irradiation, can lead to significantly reduced reaction times and waste generation.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of water-mediated synthetic methods for piperazine derivatives is a significant step towards more sustainable chemical manufacturing. researchgate.netmdpi.com While challenging due to the often-low solubility of organic reactants in water, the use of phase-transfer catalysts or surfactants can facilitate these reactions. Research into water-soluble catalysts and reaction conditions that allow for the synthesis of this compound in aqueous media is an ongoing endeavor in the field of green chemistry.

Photocatalytic and Electrocatalytic Methods

The synthesis of this compound, a key intermediate in various chemical syntheses, can be approached through modern synthetic methodologies that offer milder and more efficient alternatives to traditional cross-coupling reactions. Among these, photocatalytic and electrocatalytic methods have emerged as powerful tools for the construction of carbon-nitrogen (C-N) bonds, a critical step in the formation of N-arylpiperazines. These techniques utilize light energy or electricity, respectively, to drive chemical transformations, often under ambient temperature and pressure, thereby reducing the energy consumption and environmental impact associated with conventional heating.

While specific literature detailing the photocatalytic or electrocatalytic synthesis of this compound is not extensively available, the principles and applications of these methods in the formation of analogous N-arylpiperazine structures are well-documented. These methodologies provide a strong foundation for their potential application in the synthesis of the target compound.

Photocatalytic C-N Cross-Coupling

Visible-light photoredox catalysis has become a prominent strategy for the formation of C-N bonds. virginia.eduresearchgate.net This method typically involves a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to activate substrates for cross-coupling reactions. acs.org For the synthesis of N-arylpiperazines, this often involves the coupling of an aryl halide with piperazine.

A general mechanism for the photocatalytic N-arylation of amines involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then either oxidize the amine or reduce the aryl halide to generate a radical intermediate. In a dual catalytic system, a nickel catalyst is often employed in conjunction with a photocatalyst. rsc.orgprinceton.edu The photocatalyst can facilitate the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species, which can then undergo oxidative addition with the aryl halide. Subsequent coordination of the amine and reductive elimination yields the desired N-aryl product and regenerates the nickel catalyst. princeton.edu

Several studies have demonstrated the utility of this approach for the synthesis of a variety of diarylamines and N-aryl heterocycles. For instance, the use of inexpensive and commercially available thioxanthen-9-one (B50317) as a photocatalyst has been shown to significantly accelerate the nickel-catalyzed amination of aryl halides with anilines at room temperature. rsc.org While a direct application to this compound is not reported, the reaction conditions are generally mild and tolerant of various functional groups, suggesting potential applicability.

A summary of representative photocatalytic C-N coupling conditions for the synthesis of N-aryl amines is presented in the table below.

Table 1: Examples of Photocatalytic C-N Cross-Coupling Reactions for N-Aryl Amine Synthesis

| Aryl Halide | Amine | Photocatalyst | Nickel Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Aniline | Thioxanthen-9-one | NiCl2·6H2O | K3PO4 | Dioxane | 93 |

| 4-Chloroanisole | Aniline | Thioxanthen-9-one | NiCl2·6H2O | K3PO4 | Dioxane | 85 |

| 1-Bromonaphthalene | 4-Methylaniline | Thioxanthen-9-one | NiCl2·6H2O | K3PO4 | Dioxane | 91 |

Data is illustrative of general photocatalytic C-N coupling and not specific to the synthesis of this compound.

Electrocatalytic C-N Cross-Coupling

Electrosynthesis offers an alternative sustainable approach to C-N bond formation, utilizing electricity as a "traceless" reagent to drive the reaction. researchgate.net This method can avoid the use of stoichiometric chemical oxidants or reductants, generating less waste. Electrochemical methods for C-N bond formation have been developed for the synthesis of various nitrogen-containing compounds, including N-heterocycles. virginia.eduresearchgate.net

In the context of N-arylpiperazine synthesis, an electrochemical approach could involve the reduction of an aryl halide at the cathode to generate an aryl radical or an aryl anion, which then reacts with piperazine. Alternatively, the amine can be oxidized at the anode to form a nucleophilic radical that couples with the aryl partner.

Recent advancements have demonstrated the potential of electrocatalysis in C-N bond formation. For example, an "anion pool" electrochemical method has been developed for the synthesis of N-substituted heterocycles without the need for a transition metal catalyst or a base. virginia.edu Furthermore, the electrification of metal-ligand cooperative catalysts has been shown to be effective for imine formation from alcohol precursors, showcasing the potential of molecular electrocatalysis in C-N bond formation. rsc.org

The table below summarizes representative conditions for electrochemical C-N bond formation, highlighting the versatility of this approach.

Table 2: Examples of Electrocatalytic C-N Bond Forming Reactions

| Substrate 1 | Substrate 2 | Electrode Material | Electrolyte | Solvent | Product Type |

|---|---|---|---|---|---|

| Aryl Halide | Amine | Nickel | Tetraalkylammonium salt | Acetonitrile (B52724) | N-Aryl Amine |

| Benzyl (B1604629) Alcohol | Aniline | Carbon | Lithium Perchlorate | Acetonitrile | N-Benzylidene-aniline |

| Indole | Alkyl Halide | Platinum | Tetraethylammonium tosylate | DMF | N-Alkyl Indole |

Data is illustrative of general electrocatalytic C-N coupling and not specific to the synthesis of this compound.

While direct examples for the synthesis of this compound using these advanced methods are yet to be reported, the successful application of photocatalysis and electrocatalysis in the formation of a wide range of C-N bonds suggests that these sustainable technologies hold significant promise for the future synthesis of this and other valuable N-arylpiperazine derivatives.

Advanced Derivatization Strategies of 1 3 Formylphenyl Piperazine

Functionalization at the Formyl Moiety

The aldehyde group in 1-(3-Formylphenyl)piperazine is the primary site for chemical modification. Its electrophilic carbon atom readily participates in reactions with various nucleophiles, while the entire group can undergo oxidation or reduction. This reactivity allows for the synthesis of a broad spectrum of derivatives with tailored properties.

Reductive Amination Reactions for Nitrogen-Containing Derivatives

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by reduction to the corresponding amine. This process is a cornerstone in the synthesis of complex piperazine-based compounds. nih.gov

A common approach involves the use of a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the iminium ion in the presence of the aldehyde. nih.gov For instance, the reaction of this compound with a primary amine in the presence of NaBH(OAc)₃ would yield a secondary amine derivative. This strategy has been successfully employed in the synthesis of various piperazine-based compounds, including those with elongated scaffolds. nih.gov The reaction conditions are typically mild, often carried out in solvents like dichloroethane or acetonitrile (B52724) at room temperature. nih.govreddit.com

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| This compound | Primary Amine | Sodium Triacetoxyborohydride | N-Substituted 1-(3-((piperazin-1-yl)methyl)phenyl)amine |

| This compound | Secondary Amine | Sodium Cyanoborohydride | N,N-Disubstituted 1-(3-((piperazin-1-yl)methyl)phenyl)amine |

Olefin Metathesis and Related Carbon-Carbon Bond Formations (e.g., Wittig, Horner-Wadsworth-Emmons)

Carbon-carbon bond formation is a fundamental process in organic synthesis, and several classic reactions can be applied to the formyl group of this compound to generate alkene derivatives.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes. libretexts.orglumenlearning.com This reaction utilizes a phosphonium (B103445) ylide, typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.comlibretexts.org The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide; stabilized ylides tend to produce E-alkenes, while non-stabilized ylides favor the formation of Z-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgresearchgate.net The stereoselectivity can be influenced by factors such as the steric bulk of the aldehyde and the reaction temperature. wikipedia.org

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene bonds. nih.govnih.gov While not a direct reaction with the aldehyde itself, derivatives of this compound containing terminal alkenes can undergo ring-closing metathesis (RCM) or cross-metathesis (CM) to form cyclic structures or new acyclic alkenes, respectively. sigmaaldrich.comresearchgate.net Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed for these transformations due to their tolerance of various functional groups. harvard.edu

| Reaction | Reagent | Product | Key Features |

| Wittig Reaction | Phosphonium Ylide | Alkene | Forms C=C bond; stereoselectivity depends on ylide stability. libretexts.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene | Typically forms (E)-alkenes; water-soluble byproduct. wikipedia.orgresearchgate.net |

| Olefin Metathesis | Ruthenium Catalyst | Cyclic or New Alkene | Requires an existing alkene moiety in the substrate. nih.govsigmaaldrich.com |

Nucleophilic Additions to the Aldehyde (e.g., Grignard, Organolithium, Cyanohydrin Formation)

The electrophilic carbon of the formyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon workup. wikipedia.orglibretexts.orgmasterorganicchemistry.com These reactions are fundamental for constructing more complex carbon skeletons. The choice between Grignard and organolithium reagents can sometimes influence the stereoselectivity of the addition, particularly with sterically hindered substrates. wikipedia.org

Cyanohydrin formation involves the addition of a cyanide ion (typically from a source like HCN or TMSCN) to the aldehyde carbonyl. This reaction produces a cyanohydrin, which is a versatile intermediate that can be further transformed into α-hydroxy acids, α-hydroxy aldehydes, or β-amino alcohols.

Oxidation and Reduction of the Aldehyde Group to Carboxylic Acids, Esters, and Alcohols

The oxidation state of the formyl group can be readily altered to provide access to carboxylic acids, esters, and alcohols.

Oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The resulting 3-(piperazin-1-yl)benzoic acid is a valuable synthetic intermediate.

Reduction of the aldehyde to a primary alcohol, (3-(piperazin-1-yl)phenyl)methanol, is typically accomplished with hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its selectivity and ease of handling.

The carboxylic acid derivative can be further converted to esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after conversion to the carboxylate salt.

Formation of Imine, Oxime, Hydrazone, and Enamine Derivatives

The reaction of the aldehyde with primary amines and related nitrogen nucleophiles provides a straightforward route to a variety of C=N bonded derivatives.

Imines , also known as Schiff bases, are formed by the condensation of the aldehyde with a primary amine. masterorganicchemistry.comresearchgate.net This reaction is typically reversible and is often driven to completion by the removal of water. operachem.com

Oximes are formed from the reaction of the aldehyde with hydroxylamine. wikipedia.orgijprajournal.com Oximes are crystalline solids and can be useful for the characterization and purification of aldehydes. arpgweb.com They can exist as E/Z stereoisomers. wikipedia.org

Hydrazones are the product of the reaction between the aldehyde and a hydrazine (B178648) derivative. organic-chemistry.org This reaction is analogous to imine and oxime formation.

Enamines are typically formed from the reaction of an aldehyde or ketone with a secondary amine. The initial iminium ion intermediate is deprotonated at the α-carbon to yield the enamine.

| Derivative | Reactant | Key Features |

| Imine (Schiff Base) | Primary Amine | Forms a C=N bond; reversible reaction. masterorganicchemistry.comresearchgate.net |

| Oxime | Hydroxylamine | Often crystalline; can exist as stereoisomers. wikipedia.orgarpgweb.com |

| Hydrazone | Hydrazine | Analogous to imine and oxime formation. organic-chemistry.org |

| Enamine | Secondary Amine | Involves deprotonation of an iminium ion intermediate. |

Knoevenagel and Aldol (B89426) Condensation Reactions

Knoevenagel condensation is the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst, often a weak amine like piperidine. wikipedia.orgrsc.org This reaction leads to the formation of a new carbon-carbon double bond. wikipedia.org The Doebner modification of this reaction uses pyridine (B92270) as the solvent and a carboxylic acid as one of the activating groups, which often leads to subsequent decarboxylation. wikipedia.org

Aldol condensation involves the reaction of an enolate ion with an aldehyde. While this compound itself does not have α-hydrogens to form an enolate, it can act as the electrophilic partner in a crossed aldol reaction with another aldehyde or ketone that can be enolized. This reaction results in the formation of a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

Modifications at the Piperazine (B1678402) Ring Nitrogen(s)

The secondary amine of the piperazine ring in this compound is a prime site for functionalization. Its nucleophilicity allows for a variety of transformations, enabling the introduction of diverse substituents that can modulate the molecule's physicochemical and biological properties.

Direct N-alkylation and N-arylation are fundamental strategies for elaborating the piperazine core. N-alkylation is commonly achieved by reacting the secondary amine with an alkyl halide in the presence of a non-nucleophilic base. This reaction introduces alkyl chains, which can be further functionalized. For instance, benzylation can be performed using various substituted benzyl (B1604629) halides. nih.gov

N-arylation introduces aromatic systems onto the piperazine nitrogen, often to engage in specific receptor interactions or to tune electronic properties. While classical methods exist, modern palladium-catalyzed reactions are more common for this transformation (see Section 3.2.4).

| Reaction | Reagent | Base | Solvent | Conditions | Product | Ref |

| N-Benzylation | 4-Chlorobenzyl chloride | K₂CO₃ | DMF | Room Temp, 3 hr | 1-(4-Chlorobenzyl)-4-(3-formylphenyl)piperazine | nih.gov |

| N-Alkylation | 2,2,2-Trifluoroethyl iodide | Stoichiometric | - | - | 1-(3-Formylphenyl)-4-(2,2,2-trifluoroethyl)piperazine | nih.gov |

N-acylation and N-sulfonylation introduce electron-withdrawing groups that can significantly alter the basicity of the piperazine nitrogen and provide hydrogen bond acceptors. N-acylation is readily accomplished using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) to neutralize the generated acid. Mono-acylation of piperazine can be achieved with high selectivity. lookchem.comresearchgate.net

Sulfonylation, the reaction with a sulfonyl chloride, yields stable sulfonamides. A representative reaction involves treating the piperazine with trifluoromethanesulfonic anhydride (B1165640) in the presence of triethylamine at low temperatures to yield the corresponding trifluoromethylsulfonamide derivative. nih.gov

| Reaction | Reagent | Base | Solvent | Conditions | Product | Ref |

| N-Sulfonylation | Trifluoromethanesulfonic anhydride | Triethylamine | Dichloromethane | 0 °C, 0.5 hr | 1-(3-Formylphenyl)-4-(trifluoromethylsulfonyl)piperazine | nih.gov |

| N-Acylation | Acyl Chloride | Triethylamine | Dichloromethane | Room Temp | N-Acyl-1-(3-formylphenyl)piperazine | lookchem.com |

The synthesis of ureas from the piperazine nitrogen introduces a key structural motif found in many biologically active molecules. A common method involves the reaction of the piperazine with an isocyanate, which directly affords the corresponding N-substituted urea. nih.govnih.gov Alternatively, a two-step procedure can be employed where the piperazine is first reacted with a chloroformate, such as phenyl chloroformate, to generate a carbamate (B1207046) intermediate. Subsequent reaction of this carbamate with a primary or secondary amine yields the unsymmetrical urea. google.com While the formation of cyclic amides is possible, it typically requires reaction with a bifunctional reagent and is a less common derivatization for this specific scaffold.

| Reaction | Reagents | Base / Conditions | Solvent | Product | Ref |

| Urea Formation (via Isocyanate) | R-N=C=O | Room Temp | Dichloromethane | 1-(3-Formylphenyl)-4-(aminocarbonyl)piperazine derivative | nih.gov |

| Urea Formation (via Carbamate) | 1. Phenyl chloroformate, Et₃N 2. R¹R²NH | Room Temp | 1. THF 2. DMSO | 1-(3-Formylphenyl)-4-(aminocarbonyl)piperazine derivative | google.com |

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wiley.comresearchgate.net This methodology is highly effective for the N-arylation of this compound with a wide range of aryl and heteroaryl halides or triflates. The reaction typically employs a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand (often a bulky, electron-rich biarylphosphine), and a base (e.g., NaOt-Bu or Cs₂CO₃). The choice of ligand is critical for achieving high yields and accommodating sterically hindered or electronically challenging coupling partners. nih.govnih.gov This strategy allows for the synthesis of a vast library of derivatives with diverse aromatic substituents.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Ref |

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | Pd Source (e.g., Pd₂(dba)₃) + Phosphine Ligand | NaOt-Bu | Toluene or Dioxane | 80-110 °C | 1-Aryl-4-(3-formylphenyl)piperazine | wiley.comresearchgate.net |

Substitutions on the Phenyl Ring

Direct functionalization of the phenyl ring offers another avenue for structural diversification, allowing for the introduction of substituents that can influence the molecule's conformation and electronic properties.

Directed Ortho Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate a specific ortho position, creating a nucleophilic aryl-lithium species that can be trapped by various electrophiles. organic-chemistry.orgbaranlab.org

In this compound, applying DoM presents a challenge due to the electrophilic nature of the formyl group, which readily reacts with organolithium bases. Therefore, a protection strategy is essential. The formyl group can be protected as an acetal (B89532) (e.g., a diethyl acetal) prior to metalation.

Alternatively, a transient directing group strategy can be employed. The aldehyde can be reacted in situ with a lithium amide (e.g., lithium N-isopropylcyclohexylamide) to form an α-amino alkoxide intermediate. This newly formed group is a powerful DMG that directs lithiation to the C-2 position. harvard.edu The N-aryl piperazine moiety itself can also function as a moderate DMG. Both the transient α-amino alkoxide at C-3 and the piperazine at C-1 would direct metalation to the C-2 position, strongly favoring functionalization at this site. After lithiation, the intermediate can be quenched with an electrophile (E+), and subsequent workup regenerates the formyl group.

| Step | Reagents | Solvent | Conditions | Intermediate/Product | Ref |

| 1. Protection/DG Formation | Lithium N-isopropylcyclohexylamide | THF | -20 °C | In situ α-amino alkoxide | harvard.edu |

| 2. Lithiation | n-BuLi or s-BuLi | THF | -78 °C | 2-Lithio-1-(3-(formyl-derived)phenyl)piperazine | organic-chemistry.orgbaranlab.org |

| 3. Electrophilic Quench | Electrophile (e.g., MeI, TMSCl, I₂) | THF | -78 °C to Room Temp | 2-Substituted-1-(3-formylphenyl)piperazine | wikipedia.orgharvard.edu |

Electrophilic Aromatic Substitution Reactions (Halogenation, Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the phenyl ring is substituted with both an activating piperazine group and a deactivating formyl group. The piperazine ring, being an electron-donating group, generally directs incoming electrophiles to the ortho and para positions. Conversely, the formyl group is an electron-withdrawing group and directs electrophiles to the meta position. The interplay of these two substituents governs the regioselectivity of EAS reactions. scielo.org.mx

Halogenation:

The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic and steric properties of the molecule. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for bromination and chlorination, respectively. researchgate.net The reaction conditions, including the choice of solvent and catalyst, can influence the regiochemical outcome.

| Halogenating Agent | Position of Substitution | Reference |

| N-Bromosuccinimide (NBS) | Ortho to piperazine | N/A |

| N-Chlorosuccinimide (NCS) | Ortho to piperazine | N/A |

Nitration:

Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. libretexts.org The nitro group is a strong electron-withdrawing group and can serve as a precursor for other functional groups, such as amines. The directing effects of the piperazine and formyl groups will determine the position of nitration.

| Nitrating Agent | Position of Substitution | Reference |

| HNO3/H2SO4 | Ortho to piperazine | N/A |

Sulfonation:

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring, usually with fuming sulfuric acid. This functional group can increase the water solubility of the molecule and can also be converted into other derivatives like sulfonamides.

| Sulfonating Agent | Position of Substitution | Reference |

| Fuming H2SO4 | Ortho to piperazine | N/A |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. acs.org For this compound, these reactions would typically be performed on a halogenated derivative of the molecule.

Suzuki Coupling:

The Suzuki reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl or vinyl substituents.

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction would allow for the introduction of alkyne moieties onto the this compound scaffold.

Heck Coupling:

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is a valuable method for the formation of carbon-carbon bonds and can be used to introduce alkenyl groups onto the aromatic ring of a halogenated this compound. nih.govlibretexts.org

Stille Coupling:

The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgsynarchive.com It is known for its tolerance of a wide variety of functional groups. thermofisher.com However, the toxicity of organotin reagents is a significant drawback. wikipedia.org

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgresearchgate.net This reaction is notable for its high reactivity and the ability to form carbon-carbon bonds between various types of carbon atoms. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | Aryl/vinyl boronic acid + Halogenated this compound | Pd catalyst (e.g., Pd(PPh3)4) + Base | Aryl/vinyl substituted derivative |

| Sonogashira | Terminal alkyne + Halogenated this compound | Pd catalyst + Cu(I) co-catalyst + Base | Alkynyl substituted derivative |

| Heck | Alkene + Halogenated this compound | Pd catalyst + Base | Alkenyl substituted derivative |

| Stille | Organostannane + Halogenated this compound | Pd catalyst | Aryl/vinyl/alkyl substituted derivative |

| Negishi | Organozinc reagent + Halogenated this compound | Pd or Ni catalyst | Aryl/vinyl/alkyl substituted derivative |

C-H Activation Methodologies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, avoiding the need for pre-functionalized starting materials. nsf.govsemanticscholar.org In the context of this compound, C-H activation can be directed towards either the aromatic C-H bonds of the phenyl ring or the aliphatic C-H bonds of the piperazine ring. nih.gov

Recent advancements have demonstrated the feasibility of C-H functionalization of the piperazine ring itself, a historically challenging transformation. nih.gov These methods often employ transition metal catalysts, such as palladium or ruthenium, to selectively activate and functionalize specific C-H bonds. semanticscholar.orgrsc.org This approach allows for the introduction of various substituents directly onto the piperazine core, significantly expanding the accessible chemical diversity. nsf.gov

| C-H Activation Approach | Catalyst | Functional Group Introduced | Reference |

| Aromatic C-H Arylation | Palladium | Aryl groups | rsc.org |

| Aliphatic C-H Functionalization | Ruthenium | Various functional groups | semanticscholar.org |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of molecular complexity. nih.gov

The formyl group of this compound makes it an ideal candidate for participation in various MCRs. For instance, it can act as the aldehyde component in well-known MCRs such as the Ugi, Passerini, and Biginelli reactions. These reactions allow for the one-pot synthesis of complex, highly functionalized molecules incorporating the this compound scaffold. rsc.org

| MCR Name | Other Reactants | Resulting Scaffold |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide |

| Biginelli Reaction | β-Ketoester, Urea or Thiourea | Dihydropyrimidinone |

Computational and Theoretical Investigations of 1 3 Formylphenyl Piperazine and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 1-(3-Formylphenyl)piperazine. jksus.org By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the molecule's electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy and location indicate the molecule's nucleophilicity. The LUMO is an electron acceptor, and its properties relate to the molecule's electrophilicity. acs.org

For this compound, the HOMO is typically localized on the electron-rich phenylpiperazine moiety, specifically with significant contributions from the piperazine (B1678402) nitrogen atom not directly attached to the phenyl ring and the π-system of the benzene (B151609) ring. The presence of the electron-donating piperazine group increases the energy of the HOMO, making it more susceptible to electrophilic attack.

Conversely, the LUMO is primarily distributed over the formylphenyl part of the molecule. The electron-withdrawing formyl group (-CHO) significantly lowers the energy of the LUMO and localizes it on the benzaldehyde (B42025) portion, particularly on the carbonyl carbon and the aromatic ring. This indicates that the molecule will most likely accept electrons at this site during a nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for molecular stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. Computational studies on similar phenylpiperazine derivatives allow for the estimation of these energy values. acs.org

Table 1: Calculated FMO Properties for this compound (Illustrative Data) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Energy Gap (ΔE) | 3.87 |

Electrostatic Potential Surface (EPS) Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. researchgate.netrsc.org The EPS map displays regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and positive electrostatic potential (electron-poor, attractive to nucleophiles).

In this compound, the most negative potential (typically colored red) is concentrated around the oxygen atom of the formyl group due to its high electronegativity and lone pairs of electrons. This site is a primary hydrogen bond acceptor. The nitrogen atom of the piperazine ring that is not attached to the phenyl group also exhibits a region of negative potential, making it a potential site for protonation or interaction with electrophiles. rsc.org

Regions of positive potential (typically colored blue) are located around the hydrogen atoms, particularly the formyl hydrogen and the hydrogens on the piperazine ring. The phenyl ring itself presents a complex surface, with a generally negative π-face that can engage in π-π stacking interactions, modified by the electron-withdrawing nature of the formyl group. dtic.mil These EPS maps are crucial for understanding how the molecule might dock into a receptor's active site or interact with other molecules. nih.gov

Reaction Pathway and Transition State Analysis for Derivatization Reactions

Computational methods can model the entire course of a chemical reaction, identifying the low-energy pathways and the structures of high-energy transition states. This is particularly useful for understanding the mechanisms of derivatization reactions involving this compound.

For instance, the formyl group is a versatile handle for various transformations. The reaction mechanism for its reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine via condensation with a primary amine can be computationally modeled. Such studies calculate the activation energies required for each step, helping to predict reaction conditions and potential byproducts.

Similarly, the secondary amine in the piperazine ring is a key site for nucleophilic substitution or addition reactions. mdpi.com Theoretical analysis of its reaction with electrophiles, such as alkyl halides or acyl chlorides, can elucidate the transition state geometry and the energy barriers involved. rsc.orgrsc.org For example, a proposed mechanism for the reductive cyclization to form piperazine rings involves the formation of a diimine intermediate followed by catalytic hydrogenation. mdpi.com These computational insights are invaluable for optimizing synthetic routes to new derivatives. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are not only determined by its constitution but also by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations explore the accessible shapes of this compound and their relative energies. nih.gov

Conformational Preferences of the Piperazine Ring and Phenyl Moiety

The this compound molecule has several key conformational features:

Piperazine Ring Puckering: The six-membered piperazine ring is not planar and predominantly adopts a stable chair conformation to minimize steric and torsional strain. nih.gov However, it can also exist in higher-energy boat and twist-boat conformations. The interconversion between these forms is an important aspect of its dynamics. In substituted piperazines, the chair conformation is generally the most thermodynamically favored. nih.gov

Substituent Orientation: The N-phenyl group can be positioned either axially or equatorially relative to the piperazine ring. The equatorial position is generally favored to reduce steric hindrance.

Table 2: Relative Energies of Key Conformations (Illustrative Data)

| Conformation | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (Equatorial Phenyl) | Lowest energy conformer | 0.00 |

| Chair (Axial Phenyl) | Steric hindrance from axial substituent | ~3-5 |

| Twist-Boat | Intermediate in chair-chair interconversion | ~5-7 |

| Boat | Higher energy conformer | ~6-8 |

Interconversion Barriers and Energy Landscapes

Molecular dynamics (MD) simulations can track the movements of atoms in a molecule over time, providing a dynamic picture of its conformational landscape. nih.gov These simulations, often run for nanoseconds or longer, reveal the pathways and energy barriers for converting from one conformation to another. nih.gov

The primary interconversion for the piperazine ring is the chair-to-chair flip, which proceeds through higher-energy twist-boat intermediates. The energy barrier for this process is influenced by the substituents. Protonation of the second nitrogen atom can raise the activation energy, slowing the interconversion. nih.gov

MD simulations also map the potential energy surface related to the rotation of the phenyl and formyl groups. This creates a free energy landscape that shows the most stable rotational states (energy minima) and the barriers to rotate between them. nih.gov Understanding this landscape is critical, as the specific orientation of the aromatic ring and the reactive formyl group can be a determining factor in biological recognition and chemical reactivity.

Molecular Docking and Binding Site Analysis of this compound-Derived Scaffolds (focused on structural interactions, not biological efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target at the atomic level. These studies are fundamental to rational drug design, providing insights into the structural basis of ligand-receptor interactions.

Research on various phenylpiperazine derivatives has shown that the piperazine ring and the substituted phenyl group are crucial pharmacophoric elements that govern the binding affinity and selectivity towards various receptors. For a hypothetical this compound-derived scaffold, molecular docking simulations would be employed to elucidate its binding mode within the active site of a target protein.

The formyl group at the meta-position of the phenyl ring is of particular interest. As a hydrogen bond acceptor and a polar group, it has the potential to form specific hydrogen bond interactions with amino acid residues such as arginine, lysine, or asparagine within a binding pocket. Furthermore, the aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The piperazine ring, typically in a chair conformation, can participate in hydrophobic and van der Waals interactions. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors or, if protonated, as hydrogen bond donors.

A hypothetical molecular docking study of a this compound derivative into a kinase binding site, for instance, might reveal the following interactions:

Hydrogen Bonds: The carbonyl oxygen of the formyl group could form a key hydrogen bond with a backbone amide proton of a hinge region residue. One of the piperazine nitrogens might also interact with a nearby serine or threonine residue.

Hydrophobic Interactions: The phenyl ring could be nestled in a hydrophobic pocket lined by residues such as valine, leucine, and isoleucine.

π-π Stacking: The phenyl ring could be oriented parallel to the aromatic side chain of a phenylalanine or tyrosine residue, contributing to binding affinity.

The table below summarizes the types of structural interactions that would be analyzed in a typical molecular docking study of a this compound-derived scaffold.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in the Protein Binding Site |

| Hydrogen Bonding | Formyl group (oxygen), Piperazine nitrogens | Arginine, Lysine, Asparagine, Glutamine, Serine, Threonine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Phenyl ring, Piperazine ring (carbon backbone) | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |

| van der Waals | Entire scaffold | All surrounding residues |

This detailed analysis of structural interactions is crucial for the structure-based design of new derivatives with improved binding characteristics. By understanding how the scaffold fits into the binding site, medicinal chemists can make targeted modifications to enhance interactions and, consequently, affinity for the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Compound Design (focused on chemical descriptors and modeling, not specific biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. These models are built by finding a statistically significant correlation between a set of chemical descriptors and a measured activity. In the context of this compound and its derivatives, QSAR modeling would be a valuable tool for designing new compounds with desired properties without the need for synthesizing and testing every possible analog.

The first step in QSAR modeling is the calculation of a wide range of chemical descriptors for a set of molecules. These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Balaban J index), connectivity indices, and counts of specific functional groups.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices, solvent-accessible surface area, and dipole moment.

Physicochemical Descriptors: Related to the physical and chemical properties of the molecule, such as logP (lipophilicity), molar refractivity, and polarizability.

For a series of this compound derivatives, a hypothetical QSAR study would involve generating a diverse set of these descriptors. For instance, modifications to the piperazine ring or substitutions on the phenyl ring would lead to variations in these descriptor values.

Once the descriptors are calculated, a statistical method is used to build the QSAR model. Common modeling methodologies include:

Multiple Linear Regression (MLR): A linear approach to model the relationship between a dependent variable and one or more independent variables.

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Non-linear approaches such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture more complex relationships between structure and activity.

A hypothetical QSAR model for a series of this compound derivatives might reveal that a combination of electronic (e.g., partial charges on the formyl oxygen), steric (e.g., molecular volume), and hydrophobic (e.g., logP) descriptors is crucial for a particular property. The resulting QSAR equation would allow for the prediction of the property for new, unsynthesized derivatives, thereby guiding the selection of the most promising candidates for synthesis and further testing.

The table below lists some of the key chemical descriptors that would be relevant for a QSAR study of this compound derivatives.

| Descriptor Category | Specific Descriptor Example | Description |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Partial Atomic Charges | The charge distribution on individual atoms. | |

| Steric/Topological | Molecular Weight (MW) | The mass of the molecule. |

| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to membrane permeability. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the compound. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | The count of functional groups capable of forming hydrogen bonds. |

By employing these computational and theoretical methodologies, researchers can gain significant insights into the structural requirements for the interaction of this compound-derived scaffolds with biological targets and rationally design new compounds with optimized properties.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 1 3 Formylphenyl Piperazine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 1-(3-Formylphenyl)piperazine derivatives, offering detailed insights into the molecular framework at the atomic level. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | ~9.9 | ~192 |

| Aromatic CH | ~7.1-7.8 | ~115-152 |

| Piperazine (B1678402) CH₂ (adjacent to N-phenyl) | ~3.2-3.4 | ~48-50 |

| Piperazine CH₂ (adjacent to NH) | ~3.0-3.2 | ~45-47 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. emerypharma.comyoutube.com In the case of this compound, COSY would show correlations between the coupled aromatic protons on the phenyl ring and between the geminal and vicinal protons within the piperazine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹JCH). emerypharma.comyoutube.com This technique is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For instance, each aromatic proton signal would show a correlation to its corresponding aromatic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information about the connectivity of different molecular fragments. emerypharma.comyoutube.com For this compound, HMBC correlations would be expected from the formyl proton to the aromatic carbons, and from the piperazine protons to the aromatic carbons, thus confirming the attachment of the piperazine ring to the formyl-substituted phenyl ring. A summary of expected key HMBC correlations is provided in Table 2.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. researchgate.netbeilstein-journals.org For derivatives of this compound, NOESY can help determine the preferred orientation of the phenyl ring relative to the piperazine ring.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | Aromatic Protons ↔ Aromatic Protons | - | Spin systems in the phenyl ring |

| HSQC | Aromatic Protons | Aromatic Carbons | Direct C-H connectivity |

| HMBC | Formyl Proton | Aromatic Carbons (2 and 3 bonds away) | Position of the formyl group |

| HMBC | Piperazine Protons | Aromatic Carbons (2 and 3 bonds away) | Attachment of piperazine to the phenyl ring |

Solid-State NMR Applications for Polymorphs and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the solid forms of pharmaceutical compounds, including polymorphs, solvates, and amorphous dispersions. Different solid forms of a drug can exhibit distinct physical properties, and ssNMR can detect subtle differences in the local molecular environment. For derivatives of this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be a key technique to identify and differentiate between crystalline polymorphs, which would manifest as different chemical shifts and peak multiplicities due to variations in crystal packing and molecular conformation.

Advanced Pulse Sequences for Specific Structural Features

Modern NMR spectroscopy utilizes a vast array of advanced pulse sequences to extract specific structural information. For the structural elucidation of this compound derivatives, techniques such as 1D-TOCSY (Total Correlation Spectroscopy) could be employed to selectively excite a proton and observe all other protons within the same spin system, which is particularly useful for resolving overlapping multiplets in the aromatic region. Furthermore, selective 1D-NOE experiments can provide more precise information about spatial proximities than their 2D counterparts.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry is a cornerstone in the structural elucidation of organic molecules, providing precise mass measurements and invaluable information about their fragmentation patterns.

Exact Mass Determination and Elemental Composition

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high accuracy (typically within 5 ppm). mdpi.com This allows for the determination of the exact mass of the molecular ion of this compound. From this exact mass, the elemental composition can be unambiguously determined, which serves as a fundamental confirmation of the compound's identity. The elemental composition of a related para-substituted isomer, 4-(piperazin-1-yl)benzaldehyde, is known. nih.gov Based on this, the expected exact mass for the protonated molecular ion [M+H]⁺ of this compound (C₁₁H₁₅N₂O⁺) can be calculated.

Table 3: Exact Mass and Elemental Composition Data for Protonated this compound

| Molecular Formula | Calculated Exact Mass of [M+H]⁺ |

|---|---|

| C₁₁H₁₅N₂O⁺ | 191.1184 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. For this compound, the fragmentation is expected to occur primarily at the piperazine ring and the bond connecting it to the phenyl ring. While specific MS/MS data for this compound is not available in the provided search results, a plausible fragmentation pathway can be predicted based on the known fragmentation of other phenylpiperazine derivatives. nih.govresearchgate.net Key fragmentation pathways would likely involve cleavage of the piperazine ring, leading to characteristic neutral losses and charged fragments. The presence of the formyl group can also influence the fragmentation, potentially leading to the loss of CO.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound

| Predicted m/z | Plausible Fragment Structure/Loss |

|---|---|

| 162.0922 | [M+H - CO]⁺ |

| 134.0868 | Loss of C₃H₅N₂ from piperazine ring |

| 120.0446 | [C₇H₅O]⁺ (formylphenyl cation) |

| 91.0548 | [C₆H₅N]⁺ fragment |

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis and Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation beyond that of traditional mass spectrometry, making it exceptionally useful for distinguishing between isomers and analyzing the conformational landscape of flexible molecules like this compound derivatives. whiterose.ac.uk

In an IM-MS experiment, ions are guided through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. Ions with a larger, more extended conformation will experience more collisions with the buffer gas and thus travel more slowly than compact, folded conformers. This difference in drift time allows for their separation. The measured drift time can be converted into a rotationally averaged collision cross-section (CCS), a key physical parameter that is characteristic of the ion's three-dimensional shape.

For derivatives of this compound, IM-MS can be applied to:

Differentiate Constitutional Isomers: Isomers such as 1-(2-formylphenyl)piperazine, this compound, and 1-(4-formylphenyl)piperazine, which have identical masses, can be separated based on subtle differences in their CCS values arising from the different substitution patterns on the phenyl ring.

Analyze Conformational Heterogeneity: The piperazine ring can exist in chair, boat, or twist-boat conformations. Furthermore, rotation around the C(phenyl)-N(piperazine) bond can lead to different spatial arrangements of the formylphenyl group relative to the piperazine ring. These distinct conformers can, in principle, be separated and their relative abundances quantified, providing insight into the molecule's flexibility and preferred shapes in the gas phase.

While specific IM-MS studies on this compound are not prevalent in the literature, the principles of the technique allow for the creation of hypothetical scenarios to illustrate its utility.

Table 1: Hypothetical Ion Mobility-Mass Spectrometry Data for Phenylpiperazine Isomers

| Compound | Molecular Formula | m/z | Isomer Type | Hypothetical CCS (Ų) |

| 1-(2-Formylphenyl)piperazine | C₁₁H₁₄N₂O | 191.1179 | Constitutional | 145.2 |

| This compound | C₁₁H₁₄N₂O | 191.1179 | Constitutional | 148.5 |

| 1-(4-Formylphenyl)piperazine | C₁₁H₁₄N₂O | 191.1179 | Constitutional | 151.0 |

| This compound | C₁₁H₁₄N₂O | 191.1179 | Conformer (Chair) | 148.5 |

| This compound | C₁₁H₁₄N₂O | 191.1179 | Conformer (Twist-Boat) | 150.1 |

Note: The data in this table is illustrative and intended to demonstrate the conceptual application of IM-MS.

Single Crystal X-ray Diffraction for Absolute Configuration and Detailed Conformational Studies

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's exact conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. jst.go.jp

For derivatives of this compound, SC-XRD analysis can yield critical information:

Conformation: The analysis confirms the preferred conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the 3-formylphenyl substituent. iucr.orgresearchgate.net